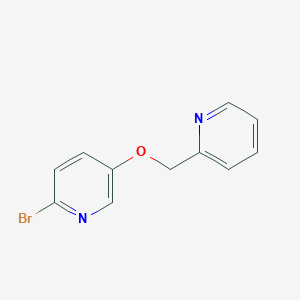

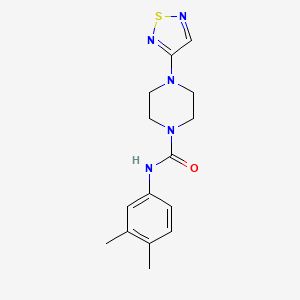

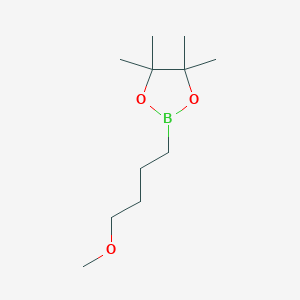

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)methanesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)methanesulfonamide, also known as MRS2768, is a selective agonist of the P2Y2 receptor. This receptor is a G protein-coupled receptor that plays a crucial role in regulating various physiological processes, including inflammation, immune response, and cell proliferation. MRS2768 has been extensively studied for its potential therapeutic applications in treating various diseases, including cancer, inflammation, and neurodegenerative disorders.

Applications De Recherche Scientifique

Synthesis and Characterization:

- Rozentsveig et al. (2013) developed a one-pot synthesis method for N-[2,2-dichloro-2-phenyl-1-(heterylamino)ethyl]sulfonamides, highlighting a novel approach to synthesizing heterocyclic compounds, which could be relevant for derivatives of the target molecule (Rozentsveig et al., 2013).

Catalytic Applications:

- Wipf and Wang (2002) described 1,3-Azole derivatives of 2-aminocyclohexanecarboxylic acid, a new class of ligands for metal-mediated catalytic asymmetric synthesis, which can be relevant in the context of similar compounds like the target molecule (Wipf & Wang, 2002).

Biological and Biochemical Studies:

- Ehling et al. (1968) studied the induction of dominant lethal mutations in mice using methyl methanesulfonate (MMS), showcasing its genotoxic potential, which might be a point of consideration for related compounds (Ehling et al., 1968).

- Özdemir et al. (2009) synthesized new sulfonamide derivatives and their metal complexes and evaluated their antibacterial activities. This research suggests potential antimicrobial applications for sulfonamide compounds (Özdemir et al., 2009).

Drug Metabolism:

- Zmijewski et al. (2006) applied biocatalysis to the metabolism of a biaryl-bis-sulfonamide drug, demonstrating the relevance of sulfonamide derivatives in drug metabolism studies (Zmijewski et al., 2006).

Molecular and Chemical Properties:

- Lacombe et al. (1996) studied the thermolysis and electronic structure of methanesulfenic acid, which could offer insights into the behavior of similar sulfonamide compounds under thermal conditions (Lacombe et al., 1996).

Chemical Synthesis and Applications:

- Jacobs et al. (2013) reported on the molecular and supramolecular structures of various N-[2-(pyridin-2-yl)ethyl] sulfonamides, showing the potential of such compounds in metal coordination, which could be relevant for the target compound (Jacobs et al., 2013).

Mécanisme D'action

Target of Action

The compound N-(2-((6-methylpyridazin-3-yl)amino)ethyl)methanesulfonamide primarily targets the Heat shock protein HSP 90-alpha . This protein plays a crucial role in maintaining cellular homeostasis and is involved in protein folding, degradation, and signal transduction .

Mode of Action

It is known to interact with its target, the heat shock protein hsp 90-alpha . The interaction may lead to changes in the protein’s function, potentially affecting the stability of other proteins that rely on HSP 90-alpha for proper folding and function .

Biochemical Pathways

Given its target, it can be inferred that it may impact pathways involving proteins that require HSP 90-alpha for proper folding and function . The downstream effects of these changes could be wide-ranging, given the diverse roles of proteins in cellular processes .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound, which in turn influences its efficacy .

Result of Action

Given its target, it may influence the stability and function of various proteins, potentially leading to changes in cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its target .

Propriétés

IUPAC Name |

N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4O2S/c1-7-3-4-8(12-11-7)9-5-6-10-15(2,13)14/h3-4,10H,5-6H2,1-2H3,(H,9,12) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJLWHZOVKYBCEI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)NCCNS(=O)(=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-((6-methylpyridazin-3-yl)amino)ethyl)methanesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(5-chloro-2-methylphenyl)-5-methyl-4-[(4-methylphenyl)sulfonyl]-1H-1,2,3-triazole](/img/structure/B2997568.png)

![[1-(2-Diphenylphosphorylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane](/img/structure/B2997571.png)

![1-[(3S,10R,13S)-3-[(2R,3R,4S,5S,6R)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B2997577.png)

![8-[(3,4-Dimethoxyphenyl)sulfonyl]-2-(ethylthio)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-diene](/img/structure/B2997588.png)